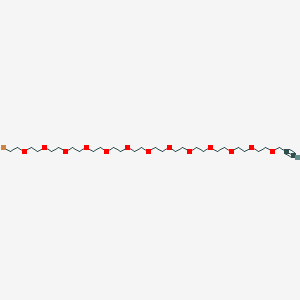

Propargyl-PEG13-bromide

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Derivatives Research

The development of Propargyl-PEG13-bromide is rooted in the broader field of PEGylation, a technology that involves the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles. wikipedia.orgmdpi.com First explored in the 1970s, PEGylation aims to improve the physicochemical properties of therapeutic agents, such as enhancing their solubility, stability, and circulation time in the body, while reducing their immunogenicity. nih.govcreativepegworks.comnih.gov

The evolution of PEGylation has led to the creation of a vast library of PEG derivatives with various functional groups to enable specific conjugation chemistries. walshmedicalmedia.comresearchgate.net this compound is a prime example of a heterobifunctional PEG derivative, where each end of the PEG chain possesses a different reactive group, allowing for sequential and controlled conjugation reactions. broadpharm.com This is a significant advancement from first-generation PEGylation, which often resulted in non-specific and random attachment. creativepegworks.comuibk.ac.at

Significance of Propargyl and Bromide Moieties in Molecular Design

The utility of this compound lies in the distinct functionalities of its two terminal groups. The propargyl group , containing a terminal alkyne, is a key participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medkoo.comiris-biotech.deiris-biotech.de This reaction is highly efficient and specific, allowing for the stable and covalent linkage of the PEG chain to molecules bearing an azide (B81097) group. medkoo.comwikipedia.org This precision is crucial in applications such as the development of antibody-drug conjugates (ADCs), where specific attachment of the drug to the antibody is paramount. medkoo.comdcchemicals.com The propargyl group's reactivity makes it a cornerstone for creating well-defined bioconjugates. rawsource.comlsu.eduaxispharm.com

On the other end of the molecule, the bromide moiety serves as a reactive site for nucleophilic substitution reactions. broadpharm.compolysciences.com Bromine is a good leaving group, facilitating the attachment of the PEG linker to various substrates through the formation of new covalent bonds. creative-biolabs.commedkoo.com This functionality is particularly useful in surface modification of materials and the synthesis of block copolymers. polysciences.com The combination of these two reactive groups on a single PEG chain provides researchers with a powerful tool for molecular engineering. broadpharm.com

Historical Development and Evolution of Propargyl-PEG Conjugates in Research

The journey to sophisticated molecules like this compound began with the foundational work on PEGylation in the late 1960s and 1970s. nih.gov The initial focus was on attaching inert, hydrophilic PEG polymers to proteins to reduce their immunogenicity. wikipedia.orgnih.gov The first FDA-approved PEGylated drug, Adagen, entered the market in 1990, validating the clinical potential of this technology. wikipedia.orgcreativepegworks.com

The subsequent decades saw a shift towards more controlled and site-specific PEGylation methods to create more uniform and effective therapeutic conjugates. creativepegworks.comhovione.com This led to the development of heterobifunctional PEGs with a variety of reactive end groups. The rise of click chemistry in the early 2000s provided a highly efficient and specific method for bioconjugation, making the propargyl group a desirable functional moiety. wikipedia.org

The synthesis of propargyl-terminated PEGs, often involving the reaction of a PEG with a carboxyl group with propargyl bromide, became a key step in creating these advanced linkers. mdpi.com Researchers have developed various synthetic routes to produce heterobifunctional PEGs with a propargyl group at one end and other functional groups, such as carboxyl, amino, or thiol groups, at the other. mdpi.com The inclusion of a bromide group, as seen in this compound, offers a distinct reactive handle for a different set of chemical transformations, further expanding the toolkit for researchers in drug delivery and materials science. broadpharm.compolysciences.com

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGLALHALJBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55BrO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Propargyl Peg13 Bromide

Propargyl Group Reactivity in Click Chemistry

The terminal alkyne of the propargyl group is the key functional component for its application in click chemistry. This group readily reacts with azide-containing molecules through cycloaddition reactions to form a stable triazole ring. broadpharm.comcreative-biolabs.com The most prominent of these reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioconjugation and materials science. bioclone.net

The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The introduction of a copper(I) catalyst makes the reaction proceed rapidly at room temperature and yields exclusively the 1,4-disubstituted 1,2,3-triazole product. nih.gov The reaction is characterized by its remarkable efficiency, wide functional group tolerance, and high yields, often exceeding 95%. organic-chemistry.org Research into the mechanism has revealed a multi-step catalytic cycle that underscores the central role of the copper catalyst. organic-chemistry.orgacs.org

The copper(I) ion is the active catalyst that orchestrates the entire cycloaddition process. Its role is multifaceted, involving the activation of both the alkyne and the azide (B81097) to facilitate the formation of the stable triazole linkage. The generally accepted mechanism proceeds through several key intermediates. wikipedia.orgorganic-chemistry.org

The catalytic cycle can be summarized in the following steps:

| Step | Description | Role of Copper(I) |

| 1. Acetylide Formation | The copper(I) ion reacts with the terminal alkyne of the propargyl group. | Forms a copper-acetylide intermediate, which is a key reactive species in the cycle. nih.govwikipedia.org |

| 2. Azide Coordination | An azide molecule coordinates to the copper center of the copper-acetylide complex. | Acts as a Lewis acid, activating the azide. Some studies propose a dinuclear copper intermediate where a second copper atom assists in this activation. wikipedia.orgacs.org |

| 3. Cycloaddition | The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. | This leads to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.orgacs.org |

| 4. Product Formation | The metallacycle undergoes rearrangement and subsequent protonolysis. | This step releases the final 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst for the next cycle. organic-chemistry.org |

The copper(I) catalyst must be maintained in its +1 oxidation state for the reaction to proceed. nih.gov In practice, this is often achieved by generating Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

The dramatic rate enhancement of CuAAC over the uncatalyzed reaction is a direct result of the simultaneous activation of both reactants by the copper(I) catalyst.

Alkyne Activation: The coordination of the propargyl group's terminal alkyne to the copper(I) center significantly increases the acidity of the terminal proton (C-H bond). wikipedia.org This lowering of the pKa facilitates its deprotonation, even by mild bases, to form the nucleophilic copper acetylide intermediate. nih.govwikipedia.org This is the first and crucial step in the catalytic cycle.

Azide Activation: The copper center also functions as a Lewis acid, coordinating with the nitrogen atoms of the azide. wikipedia.org This coordination polarizes the azide, making its terminal nitrogen atom more electrophilic and thus more susceptible to attack by the copper acetylide. nih.gov Mechanistic studies, including DFT calculations, suggest that the reaction may proceed through a dinuclear copper intermediate, where one copper atom binds the acetylide and the other activates the azide, bringing both reactants into close proximity and optimal orientation for the reaction. acs.orgacs.org

While Propargyl-PEG13-bromide is specifically designed for CuAAC, a related and powerful bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike CuAAC, SPAAC does not require a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems. magtech.com.cn

The key difference lies in the alkyne component. Instead of a simple terminal alkyne like the propargyl group, SPAAC utilizes a cyclooctyne (B158145), an eight-membered ring containing a triple bond. The high degree of ring strain in cyclooctynes provides the driving force for the reaction with azides. magtech.com.cn When the cycloaddition occurs, the strain is released, leading to a rapid, catalyst-free reaction that forms a stable triazole product.

In the context of PEG systems, a PEG linker could be attached to an azide-modified molecule, which then reacts with a cyclooctyne-bearing biological target, or vice versa. Therefore, while the propargyl group itself is not used in SPAAC, PEG linkers are frequently employed in this type of conjugation strategy to improve solubility and pharmacokinetic properties. nih.gov

Here is a comparison of the two click chemistry approaches:

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Alkyne Reactant | Terminal alkyne (e.g., Propargyl group) | Strained cyclooctyne |

| Catalyst | Required (Copper(I)) nih.gov | Not required |

| Driving Force | Catalytic activation of reactants | Release of ring strain magtech.com.cn |

| Biocompatibility | Limited in living systems due to copper toxicity | High, widely used for in vivo applications |

| Reaction Rate | Generally very fast with catalyst | Can be very fast, dependent on the specific cyclooctyne structure magtech.com.cn |

Beyond the well-established azide-alkyne cycloadditions, the alkyne functionality of the propargyl group can potentially participate in other bioorthogonal reactions.

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free click reaction noted for its exceptionally fast reaction kinetics. rsc.orgrsc.org In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction reverses these electronic requirements, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org

The alkyne within the propargyl group can serve as a dienophile in IEDDA reactions. While alkenes are more common dienophiles, alkynes can also participate, reacting with highly electron-deficient dienes such as 1,2,4,5-tetrazines. rsc.orgwikipedia.org The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. units.it The resulting cycloaddition is extremely rapid and highly selective, making it a valuable tool for bioconjugation, particularly in live-cell imaging and pre-targeting strategies for in vivo applications. rsc.orgnih.gov The use of a PEGylated alkyne in this context can enhance the aqueous solubility of the molecule being conjugated.

Other Bioorthogonal Reactivity Profiles

Staudinger Ligation in Propargyl-PEG Context

The Staudinger ligation is a powerful reaction for forming an amide bond between a phosphine (B1218219) and an azide. wikipedia.orgthermofisher.com In the context of propargyl-PEG systems, this reaction can be utilized for the conjugation of biomolecules. The reaction proceeds through the formation of an iminophosphorane intermediate, which is then trapped by an electrophile to form an aza-ylide. thermofisher.com This intermediate subsequently rearranges to form a stable amide bond. thermofisher.com

The mechanism begins with the nucleophilic attack of a phosphine on the terminal nitrogen of an azide, leading to the formation of a phosphazide. This intermediate then loses a molecule of dinitrogen to generate the iminophosphorane. wikipedia.org In the traceless Staudinger ligation, the iminophosphorane is intramolecularly trapped by an ester group, leading to the formation of an amide bond and the release of a phosphine oxide byproduct. nih.gov

Studies have shown that the rate-determining step in the Staudinger ligation is typically the initial association of the phosphine and the azide. nih.govnih.gov The reaction is highly chemoselective, meaning the azide and phosphine groups are orthogonal to most other functional groups found in biological systems. sigmaaldrich.com This high degree of specificity makes the Staudinger ligation a valuable tool for site-specific modification of complex biomolecules. While the propargyl group itself does not directly participate in the Staudinger ligation, its presence on the PEG linker allows for subsequent "click" chemistry reactions, providing a dual-functional handle for bioconjugation strategies. medchemexpress.combroadpharm.com

Thiol-Maleimide Click Reactions in PEG Systems

Thiol-maleimide "click" chemistry is a widely employed method for bioconjugation due to its high efficiency and specificity. nih.gov This reaction involves the Michael-type addition of a thiol to a maleimide, forming a stable thioether bond. nsf.govnih.gov In the context of PEG systems, this reaction is frequently used to attach thiol-containing molecules, such as peptides or proteins, to maleimide-functionalized PEG chains. researchgate.netbroadpharm.com

The reaction is typically base-catalyzed, with a thiolate anion acting as the nucleophile that attacks the electron-deficient double bond of the maleimide. nih.gov The kinetics of the thiol-maleimide reaction can be influenced by several factors, including pH, buffer concentration, and the pKa of the thiol. nsf.govnih.gov For instance, lowering the pH can slow down the reaction rate by reducing the concentration of the more reactive thiolate anion. nih.gov

While the propargyl group of this compound is not directly involved in the thiol-maleimide reaction, its presence allows for orthogonal ligation strategies. A biomolecule could first be attached to the PEG linker via the thiol-maleimide reaction, and the propargyl group would then be available for a subsequent click reaction with an azide-functionalized molecule. This dual reactivity is a key feature of heterobifunctional PEG linkers.

Bromide Moiety Reactivity

Nucleophilic Substitution Reactions

The bromide moiety in this compound is susceptible to nucleophilic substitution reactions. broadpharm.comaxispharm.com This reactivity stems from the polarization of the carbon-bromine bond, where the carbon atom carries a partial positive charge, making it an electrophilic center. chemguide.co.uk A wide range of nucleophiles can displace the bromide ion.

Common nucleophiles that can react with the bromide group include:

Thiols: To form thioether linkages. axispharm.com

Amines: To form secondary or tertiary amines.

Azides: To introduce an azide functionality for subsequent click chemistry.

Carboxylates: To form ester linkages.

The hydrophilic nature of the PEG chain in this compound can enhance its solubility in aqueous media, facilitating nucleophilic substitution reactions in biological contexts. medkoo.combroadpharm.com

| Nucleophile | Product Functional Group |

| Thiol (R-SH) | Thioether (R-S-PEG) |

| Amine (R-NH2) | Secondary Amine (R-NH-PEG) |

| Azide (N3-) | Azide (-N3) |

| Carboxylate (R-COO-) | Ester (R-COO-PEG) |

Role as a Leaving Group in Chemical Transformations

In nucleophilic substitution reactions, the bromide ion functions as a good leaving group. axispharm.commedkoo.combroadpharm.com The ability of a species to act as a leaving group is related to its stability as an independent entity. purechemistry.org Halide ions, such as bromide, are generally good leaving groups because they are weak bases and can effectively stabilize the negative charge. purechemistry.org

The strength of the carbon-halogen bond also plays a role in the rate of nucleophilic substitution. chemguide.co.uk The carbon-bromine bond is weaker than the carbon-chlorine and carbon-fluorine bonds, making bromide a better leaving group than chloride and fluoride. chemguide.co.uk This characteristic allows for efficient displacement of the bromide by a variety of nucleophiles under relatively mild conditions.

Interplay of Propargyl and Bromide Reactivity in Bifunctional Contexts

The presence of both a propargyl group and a bromide moiety on the same PEG linker provides a powerful platform for creating complex molecular architectures. broadpharm.com This heterobifunctional nature allows for sequential or orthogonal conjugation strategies.

For example, the bromide can first be displaced by a nucleophile, such as a thiol-containing peptide, to form a stable conjugate. axispharm.com The propargyl group at the other end of the PEG chain remains available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.combroadpharm.com This "click" reaction is highly efficient and specific, allowing for the attachment of a second molecule containing an azide group. This orthogonal reactivity is a key advantage in the synthesis of well-defined bioconjugates and materials. nih.govmdpi.com

Investigating Radical Mechanisms in Propargyl Electrophile Transformations

The propargyl group can participate in radical reactions, particularly when subjected to certain reaction conditions. sci-hub.seresearchgate.net The homolytic cleavage of the propargyl-halide bond can generate a propargyl radical. sci-hub.senist.gov These radicals are resonance-stabilized, existing as a hybrid of propargyl and allenyl radical forms. sci-hub.se

The generation of propargyl radicals can be initiated through various methods, including H-atom abstraction, homolysis of propargyl halides, and radical additions to enynes. sci-hub.seresearchgate.net Once formed, these radicals can undergo a variety of transformations, including dimerization and addition to unsaturated systems. researchgate.net The coordination of the triple bond to a metal, such as in cobalt complexes, can stabilize propargyl cations and influence the stereoselectivity of subsequent radical reactions. nih.gov While less common in the context of bioconjugation with PEG linkers, understanding the potential for radical mechanisms is crucial for controlling reaction outcomes and avoiding unwanted side products, especially in the presence of radical initiators or certain transition metals. rsc.org

Applications of Propargyl Peg13 Bromide in Chemical Biology and Bioconjugation Research

Methodologies for Biomolecule Labeling and Functionalization

The dual reactivity of Propargyl-PEG13-bromide enables a wide array of strategies for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids. The choice of strategy depends on the target biomolecule, the desired site of modification, and the intended application.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. This compound facilitates the creation of novel protein and peptide conjugates with tailored properties. The propargyl group can be reacted with an azide-modified biomolecule via CuAAC to form a stable triazole linkage. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.

Site-selective labeling of proteins is crucial for understanding their function and for the development of protein-based therapeutics and diagnostics. This compound can be used to achieve site-specificity through several methods:

Labeling of Unnatural Amino Acids: One of the most precise methods for site-selective labeling involves the genetic incorporation of an unnatural amino acid (Uaa) containing an azide (B81097) group into the protein of interest. The azide-functionalized protein can then be specifically reacted with this compound via CuAAC. For example, p-azido-L-phenylalanine (pAzF) can be incorporated at a specific site in a protein, which then serves as a chemical handle for conjugation with the propargyl group of the linker.

Cysteine and Tyrosine Residue Modification: Native amino acid residues can also be targeted for site-selective labeling. The bromide end of this compound can react with the thiol group of a cysteine residue through nucleophilic substitution. While proteins may contain multiple cysteines, often a single cysteine can be selectively targeted by controlling the reaction conditions or by engineering proteins with a single accessible cysteine. Similarly, tyrosine residues can be targeted for modification.

| Target Residue | Reactive Group on Linker | Reaction Type | Resulting Linkage |

| Azide-containing Uaa | Propargyl | CuAAC (Click Chemistry) | Triazole |

| Cysteine | Bromide | Nucleophilic Substitution | Thioether |

| Tyrosine | Bromide | Nucleophilic Substitution | Ether |

Antibodies are key biomolecules in diagnostics and therapeutics, particularly in the form of antibody-drug conjugates (ADCs). frontiersin.org this compound can be employed to attach therapeutic agents, imaging agents, or other functional molecules to antibodies. Common strategies for antibody labeling include:

Lysine Conjugation: The primary amines on the side chains of lysine residues are abundant on the surface of antibodies and can be targeted for modification. While this method is straightforward, it often results in a heterogeneous mixture of conjugates with varying numbers of labels attached at different positions.

Cysteine Conjugation: The interchain disulfide bonds in the hinge region of an antibody can be selectively reduced to generate free thiol groups. These thiols can then be reacted with the bromide group of this compound to produce a more homogeneous conjugate.

Glycan Conjugation: The conserved N-glycans on the Fc region of antibodies can be enzymatically or chemically modified to introduce an azide group. This azide can then be specifically reacted with this compound via click chemistry, leading to a site-specific and homogeneous ADC.

| Labeling Site | Modification Strategy | Reactive Group on Linker |

| Lysine Residues | Amine modification | Bromide |

| Hinge Region Cysteines | Disulfide reduction | Bromide |

| Fc Region Glycans | Glycan engineering with azide | Propargyl |

Enzymes can be utilized to achieve highly specific bioconjugation reactions under mild conditions. nih.gov this compound can be a substrate for certain enzymes or can be attached to a molecule that is a substrate. For instance, enzymes like transglutaminase can be used to introduce an azide-containing amine into a protein, which can then be conjugated with this compound. Another approach involves the use of formylglycine-generating enzyme (FGE), which converts a specific cysteine residue within a consensus sequence into a formylglycine. nih.gov The resulting aldehyde can be further modified to introduce an azide for subsequent reaction with a propargyl-functionalized linker.

The conjugation of nucleic acids, such as DNA and RNA, to polymeric platforms is of great interest for applications in gene delivery, diagnostics, and nanotechnology. This compound can be used to link oligonucleotides to various polymers. For example, an azide-modified oligonucleotide can be synthesized and then "clicked" onto a polymer backbone that has been functionalized with propargyl groups. The PEG spacer in this compound can improve the solubility and biocompatibility of the resulting nucleic acid-polymer conjugate.

Metabolic labeling is a powerful technique to study the dynamics of biomolecules in living cells. This involves introducing a precursor molecule with a bioorthogonal handle (like an alkyne or azide) into the cell, which then gets incorporated into newly synthesized biomolecules. While direct use of this compound in metabolic labeling is less common due to its size and reactivity, smaller propargylated molecules can be used. For instance, a propargylated amino acid or sugar can be fed to cells and incorporated into proteins or glycans, respectively. The incorporated propargyl group can then be detected by reacting it with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin, via click chemistry. This allows for the visualization and quantification of newly synthesized biomolecules.

Protein and Peptide Bioconjugation Strategies

Advanced Bioconjugate Synthesis for Research Tools

The versatility of this compound makes it a valuable reagent for the synthesis of advanced bioconjugates used in various research applications. Its ability to connect different molecular entities with high specificity and efficiency has led to the development of novel probes and linkers for exploring complex biological processes.

Development of Multifunctional Linkers for Bioconjugation

This compound serves as a foundational building block for the creation of multifunctional linkers, which are essential for constructing sophisticated bioconjugates. nih.govbroadpharm.com These linkers are designed to bridge biomolecules with other molecules of interest, such as fluorescent dyes, affinity tags, or drug payloads.

The key features of this compound that make it suitable for developing multifunctional linkers include:

Heterobifunctionality : The presence of two distinct reactive groups, the propargyl group and the bromide, allows for sequential and orthogonal conjugation reactions. The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, which are known for their high efficiency and specificity. nih.gov The bromide group, on the other hand, can be used for nucleophilic substitution reactions, enabling the attachment of a wide range of molecules. nih.gov

PEG Spacer : The PEG13 linker is a long, flexible, and hydrophilic chain that offers several advantages in bioconjugation. nih.gov It increases the water solubility of the resulting bioconjugate, which is crucial for applications in aqueous biological environments. nih.gov The PEG spacer also helps to minimize steric hindrance between the conjugated molecules, allowing them to maintain their native structure and function.

Versatility in Synthesis : this compound can be readily incorporated into more complex linker structures through standard organic synthesis techniques. For instance, the bromide can be displaced by a nucleophile to introduce another functional group, such as a carboxylate, an amine, or a thiol, thereby creating a new heterobifunctional linker with tailored reactivity.

The synthesis of multifunctional linkers using propargyl-containing PEG bromides allows for the creation of custom-designed tools for a variety of bioconjugation needs, from fundamental research to the development of therapeutic and diagnostic agents.

| Feature | Description | Reference |

| Reactive Group 1 | Propargyl | nih.gov |

| Reactive Group 2 | Bromide | nih.gov |

| Linker | Polyethylene (B3416737) Glycol (PEG13) | nih.gov |

| Key Reactions | Click Chemistry (CuAAC), Nucleophilic Substitution | nih.gov |

Preparation of Functionalized Probes for Chemical Proteomics

Chemical proteomics relies on the use of chemical probes to study the functions of proteins within their native biological context. nih.gov this compound is a valuable reagent for the preparation of such probes due to its ability to introduce a bioorthogonal handle for subsequent detection and analysis.

A typical chemical proteomics probe consists of three main components: a reactive group that targets a specific class of proteins, a reporter tag for visualization or enrichment, and a linker that connects the two. nih.gov this compound can be used to install the propargyl group as a "clickable" handle, which can then be used to attach a reporter tag, such as a fluorophore or a biotin molecule, via a CuAAC reaction. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples. nih.govnih.gov These activity-based probes (ABPs) typically contain a reactive "warhead" that covalently modifies the active site of a target enzyme, a linker, and a reporter tag.

The use of propargyl-containing linkers, such as those derived from this compound, in ABPs offers several advantages. The small size of the propargyl group minimizes perturbations to the probe's reactivity and cell permeability. After the probe has labeled its target enzyme, the propargyl handle can be used to attach a reporter tag for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry-based identification of the labeled protein. nih.gov

The development of selective enzyme inhibitors is a cornerstone of drug discovery. nih.gov this compound can be used to synthesize functionalized probes for use in competitive ABPP-based inhibitor screening platforms. In this approach, a library of potential inhibitors is screened for their ability to compete with an ABP for binding to the active site of a target enzyme.

By incorporating a propargyl group into a known inhibitor scaffold, researchers can create a probe that can be used to validate inhibitor binding and assess target engagement in a cellular context. The propargyl group allows for the attachment of a reporter tag, enabling the visualization and quantification of probe-labeled enzymes and the displacement of the probe by competing inhibitors.

The study of post-translational modifications (PTMs) is crucial for understanding the regulation of protein function. nih.gov this compound can be utilized to create chemical probes for the enrichment and identification of proteins with specific PTMs.

For example, a molecule that selectively binds to a particular PTM can be functionalized with a propargyl group using this compound. This "clickable" tag can then be used to capture and enrich the modified proteins from a complex mixture using biotin-azide and streptavidin affinity chromatography. The enriched proteins can then be identified and quantified by mass spectrometry, providing insights into the dynamics of PTMs in response to various cellular stimuli. nih.gov

| Application | Role of this compound | Downstream Analysis |

| Activity-Based Protein Profiling | Incorporation of a clickable handle into activity-based probes. | Fluorescence imaging, Mass spectrometry |

| Enzyme-Inhibitor Screening | Synthesis of inhibitor-based probes for competitive binding assays. | Gel-based assays, Quantitative proteomics |

| Protein Modification Studies | Creation of PTM-specific probes for enrichment. | Affinity purification, Mass spectrometry |

Creation of Hybrid Monolithic Columns in Proteomic Research

While this compound is not directly used in the creation of the monolithic support material itself, it plays a crucial role in the functionalization of biomolecules that are subsequently analyzed using hybrid monolithic columns. nih.gov These columns are a type of separation media used in high-performance liquid chromatography (HPLC) for the efficient separation of complex mixtures of proteins and peptides in proteomic studies. nih.gov

The surface of monolithic columns can be chemically modified to create a stationary phase with specific properties for separating biomolecules. However, the primary application of this compound in this context is in the pre-column labeling of proteins and peptides.

Biomolecules of interest can be functionalized with a propargyl group using this compound. This "tagging" allows for the subsequent attachment of a reporter molecule via click chemistry, which can aid in their detection and quantification after separation on the monolithic column. For example, a protein mixture can be treated with a reagent that selectively reacts with a specific functional group on the proteins and also contains a propargyl handle introduced via a linker like this compound. This allows for the selective analysis of a sub-proteome.

The high efficiency and resolution of hybrid monolithic columns make them well-suited for separating these tagged biomolecules, enabling detailed proteomic analyses. nih.gov

Research on Protein Interactions and Structural Studies

The study of protein interactions is fundamental to understanding cellular processes, and this compound offers a versatile platform for elucidating these complex networks. Its ability to link different molecules with precision has made it a valuable reagent in structural biology.

Crosslinking Approaches for Protein Interaction Analysis

Chemical crosslinking is a powerful technique used to capture and identify protein-protein interactions. Crosslinking agents covalently link proteins that are in close proximity, allowing for the stabilization of transient or weak interactions for subsequent analysis. This compound, as a heterobifunctional crosslinker, can be employed in multi-step conjugation strategies to minimize the formation of undesired homodimers.

The general workflow for using a propargyl-PEG-based crosslinker in protein interaction studies involves several key steps. First, the bromide end of the molecule can be reacted with a specific functional group on a "bait" protein. This is followed by the introduction of the "prey" protein, which interacts with the bait. The interaction brings the propargyl group of the crosslinker into close proximity with the prey protein. An azide-containing tag can then be introduced, which will specifically react with the propargyl group via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, thus covalently linking the two interacting proteins. The PEG linker in this compound provides the necessary flexibility and length to span the distance between the interacting protein surfaces.

| Parameter | Description |

| Bait Protein | The protein of interest to which the crosslinker is first attached. |

| Prey Protein | The potential interacting partner of the bait protein. |

| Crosslinking Chemistry | Typically involves nucleophilic substitution with the bromide group and click chemistry with the propargyl group. |

| Analysis | The crosslinked protein complexes can be analyzed by techniques such as SDS-PAGE, mass spectrometry, and Western blotting to identify the interacting partners. |

Protein Immobilization onto Solid Supports

The immobilization of proteins onto solid supports is a critical technique for a variety of applications, including the development of biosensors, affinity chromatography, and high-throughput screening assays. This compound provides a robust method for covalently attaching proteins to surfaces in a controlled and oriented manner.

The process typically involves the functionalization of a solid support, such as a glass slide, magnetic bead, or gold nanoparticle, with a group that can react with one of the functional ends of this compound. For instance, a surface can be modified to present azide groups. In a subsequent step, a protein of interest can be modified with this compound through the reaction of its bromide group with nucleophilic residues on the protein surface, such as the side chains of cysteine or lysine. The propargyl-modified protein can then be "clicked" onto the azide-functionalized surface.

The use of a PEG linker, such as the 13-unit chain in this compound, is advantageous as it extends the protein away from the surface, which can help to maintain its native conformation and biological activity by reducing unfavorable interactions with the support material.

| Support Material | Surface Functionalization | Protein Modification | Immobilization Chemistry |

| Glass Slides | Azide-silane | Propargylation via bromide | Click Chemistry (CuAAC or SPAAC) |

| Magnetic Beads | Azide-coated | Propargylation via bromide | Click Chemistry (CuAAC or SPAAC) |

| Gold Nanoparticles | Azide-thiol | Propargylation via bromide | Click Chemistry (CuAAC or SPAAC) |

While specific data tables detailing the immobilization efficiency and activity of proteins using this compound are not prevalent in publicly accessible research, the application of similar propargyl-PEG linkers has been widely documented. These studies consistently show that click chemistry-mediated immobilization results in a stable and covalent attachment of proteins with good retention of their biological function.

Applications of Propargyl Peg13 Bromide in Polymer and Materials Science Research

Synthesis of Advanced Polymeric Architectures

The dual functionality of Propargyl-PEG13-bromide makes it a valuable building block for creating sophisticated polymer architectures with precise control over their composition and structure.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The synthesis of well-defined block copolymers is greatly facilitated by click chemistry. This compound can be utilized in a "click" reaction to link different polymer blocks.

In a typical approach, one polymer block is synthesized to have a terminal azide (B81097) group (Polymer-N₃), while a second polymer chain is functionalized with the propargyl group from this compound. The subsequent CuAAC reaction between the azide-terminated polymer and the alkyne-terminated polymer results in the formation of a stable triazole linkage, covalently bonding the two blocks together. researchgate.net This methodology is highly efficient and allows for the combination of polymers prepared by different polymerization mechanisms. For instance, a polymer prepared via ring-opening polymerization (ROP) can be "clicked" to a polymer prepared by atom transfer radical polymerization (ATRP). dergipark.org.tr

Research has demonstrated the synthesis of poly(ε-caprolactone-block-ethylene glycol methyl ether) [poly(RCL-b-mEG)] copolymers through the click reaction of an azide-terminated poly(ε-caprolactone) (RPCL-N₃) and a propargyl-functionalized polyethylene (B3416737) glycol (mPEG-propargyl). dergipark.org.tr The reaction proceeds under mild conditions, typically using a copper(I) bromide catalyst with a ligand like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) in a suitable solvent. dergipark.org.tr The successful formation of the block copolymer is confirmed by the appearance of a characteristic triazole proton signal in ¹H-NMR spectroscopy and the disappearance of the azide and alkyne peaks in FT-IR spectroscopy. dergipark.org.tr

Table 1: Illustrative Example of Block Copolymer Synthesis via Click Reaction

| Component | Role | Example Compound |

|---|---|---|

| Polymer Block 1 | Azide-functionalized polymer | Azido-terminated Polystyrene (PS-N₃) |

| Polymer Block 2 | Alkyne-functionalized PEG linker | This compound |

| Catalyst System | Catalyzes the cycloaddition | Copper(I) bromide (CuBr) |

| Ligand | Stabilizes the catalyst | PMDETA |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

| Product | Diblock Copolymer | Polystyrene-block-poly(ethylene glycol) (PS-b-PEG) |

Graft polymers consist of a main polymer backbone with one or more side chains (grafts) attached, where the side chains have a different chemical composition from the backbone. This compound can be used in both "grafting onto" and "grafting from" strategies to produce such structures. openmedicinalchemistryjournal.com

In the "grafting onto" approach, a pre-synthesized polymer backbone containing pendant azide groups is reacted with this compound. The propargyl end of the molecule "clicks" onto the azide groups along the backbone, resulting in a graft copolymer with PEG side chains. nih.gov This method has been shown to be highly efficient, with studies on similar systems, such as grafting PEG-azide onto a poly(γ-propargyl L-glutamate) backbone, demonstrating near-quantitative grafting densities. nih.gov The high efficiency is attributed to the accessibility of the reactive groups on the polymer backbone. nih.gov

Alternatively, a "grafting from" strategy can be employed. Here, a polymer backbone is functionalized with groups that can react with the bromide end of this compound, attaching the molecule to the backbone via its bromide terminus. This leaves the propargyl group exposed on the side chain, available for further modification. A more direct "grafting from" method involves using a polymer macroinitiator with multiple initiating sites that can react with the bromide of the linker, though this is less common. A more prevalent approach is to use the bromide end of this compound itself to initiate the polymerization of a monomer, growing a polymer chain directly from the linker.

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups into a polymer after it has been synthesized. cmu.edu This approach is advantageous as it allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions. cmu.eduwiley-vch.de

This compound is an ideal reagent for PPM. A polymer can be synthesized with pendant groups that are reactive towards the bromide, such as hydroxyl or amine groups. Reaction with this compound would install a Propargyl-PEG13 side chain. This modification not only appends a hydrophilic PEG spacer but also introduces a terminal alkyne group. This alkyne can then be used in a subsequent click reaction to attach a wide array of other molecules, such as fluorescent dyes, biotin, or bioactive peptides, creating a multifunctional material. broadpharm.comrsc.org This two-step modification strategy provides a modular and highly versatile platform for designing complex functional polymers. rsc.org

Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.com The bromide end of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), one of the most robust CRP methods. tcichemicals.com

In an ATRP setup, the C-Br bond in this compound can be homolytically cleaved by a transition metal complex catalyst (e.g., CuBr/PMDETA), generating a radical that initiates the polymerization of a vinyl monomer, while the metal complex is oxidized. openmedicinalchemistryjournal.com This process is reversible, establishing a dynamic equilibrium between active (propagating) and dormant species, which allows for controlled chain growth. tcichemicals.com Using this compound as the initiator results in a polymer chain with a propargyl group at one end (the alpha-end) and a halogen at the other (the omega-end), which can be used for further modifications like block copolymer synthesis.

Polypeptoids, or poly(N-substituted glycines), are a class of polymers that mimic the structure of peptides. The synthesis of cyclic polypeptoids has garnered interest due to their unique topologies and potential applications. Research has shown the synthesis of cyclic polymers of poly-N-propargyl glycine (B1666218) (c-PNPG) through N-heterocyclic carbene (NHC)-mediated zwitterionic ring-opening polymerization of N-propargyl N-carboxylic anhydride (B1165640) monomers. mdpi.com

In this process, the polymerization proceeds in a quasi-living manner, allowing for the synthesis of c-PNPG with well-defined chain lengths. mdpi.com The resulting cyclic polymer possesses pendant propargyl groups along its backbone. These propargyl groups serve as handles for extensive side-chain derivatization via CuAAC click chemistry. mdpi.com This allows for the attachment of various functional units, transforming the cyclic backbone into a cyclic brush-like polymer. While this compound is not directly used as an initiator in this specific cyclization, the strategy highlights the utility of the propargyl moiety in creating functional cyclic architectures that are amenable to post-cyclization modification via click chemistry, a reaction for which this compound is a key reagent. Another related concept is the head-to-tail cyclization of peptides by forming a triazole link between a C-terminal propargyl-glycine and an N-terminal azide. researchgate.netnih.gov

Controlled Polymerization Strategies Utilizing Propargyl Moieties

Functionalization of Surfaces and Interfaces

Modifying the surfaces of materials is crucial for applications ranging from biocompatible medical devices to advanced sensors. This compound is well-suited for surface functionalization due to its heterobifunctional nature.

The molecule can be anchored to a surface using either the bromide or the propargyl terminus. For surfaces rich in nucleophilic groups (e.g., thiols or amines on a gold or functionalized silica (B1680970) surface), the bromide acts as a good leaving group, allowing for covalent attachment of the linker via nucleophilic substitution. medkoo.com This process results in a surface coated with PEG chains terminating in a propargyl group. This alkyne-terminated surface can then be further modified by "clicking" azide-containing molecules, such as proteins or DNA, for biosensor development.

Conversely, a surface can first be functionalized with azide groups. This compound can then be attached via the CuAAC reaction, creating a PEGylated surface with a terminal bromide. axispharm.com This bromide-terminated surface could then potentially be used to initiate surface-initiated ATRP (SI-ATRP), growing a dense polymer brush directly from the surface. nih.gov This "grafting-from" approach can achieve high grafting densities, significantly altering the surface properties, such as wettability, biocompatibility, and friction. nih.gov

Polyethylene Glycol-Modified Functional Coatings

This compound is utilized in the development of polyethylene glycol-modified functional coatings. biochempeg.combiochempeg.com The PEG component of the molecule is crucial for these applications, as PEGylation is a common strategy to modify surfaces. The long, flexible, and hydrophilic PEG chain can create a "brush" or "mushroom" conformation on a surface, which helps to reduce non-specific protein adsorption and cellular adhesion, a phenomenon known as an "anti-fouling" effect. precisepeg.com This property is highly desirable in biomedical devices and diagnostic assays to improve biocompatibility and minimize interference. precisepeg.com The propargyl and bromide functional ends of the molecule provide versatile anchor points to covalently attach these PEG chains to a wide variety of material surfaces, thereby creating stable, functional coatings. biochempeg.combiochempeg.com

Surface Functionalization of Polymeric Nanoparticles for Targeted Delivery Research

In the field of targeted drug delivery, modifying the surface of polymeric nanoparticles (NPs) is critical for enhancing their therapeutic efficacy. nih.gov this compound is a reagent well-suited for this purpose. The general strategy involves using amphiphilic block copolymers, such as polylactide-polyethylene glycol (PLA-PEG), to form core-shell nanostructures. nih.govmdpi.com During nanoparticle formulation in an oil-in-water emulsion, the hydrophobic polymer block (like PLA) partitions into the core, while the hydrophilic PEG block remains on the exterior, interfacing with the aqueous environment. nih.gov

By using a molecule like this compound, researchers can create custom PEG-ligand conjugates. For instance, the bromide end can be used to initiate polymerization or be substituted by another functional group, while the propargyl end is reserved for a subsequent "click" reaction. This allows for the attachment of targeting ligands (e.g., folic acid, antibodies, peptides) to the nanoparticle surface via the propargyl group. medkoo.comnih.gov This surface functionalization aims to improve circulation time, stability, and biocompatibility, while the attached ligands can direct the nanoparticles to specific cells or tissues, such as tumors. nih.govmdpi.com The ability to incorporate multiple functionalities onto a single nanoparticle surface is a key advantage of this approach. nih.gov

Development of Hydrogels and Crosslinked Polymeric Networks

Hydrogels are three-dimensional, water-swollen polymer networks with applications in tissue engineering and drug delivery. nih.govsciexplor.com The creation of these networks relies on crosslinking polymer chains. This compound serves as a building block for creating precisely defined hydrogel structures. mdpi.commdpi.com

The propargyl group is ideal for forming crosslinks using click chemistry. mdpi.com For example, a multi-arm PEG polymer functionalized with propargyl groups can be crosslinked with a polymer containing azide groups. mdpi.com This reaction is highly efficient and specific, leading to the formation of well-defined network architectures. mdpi.commdpi.com In one approach, propargyl-terminated tetra-arm poly(N-isopropylacrylamide)s (PNIPAs) were crosslinked with an azide-functionalized β-cyclodextrin to form thermoresponsive hydrogels. mdpi.com The heterobifunctional nature of this compound allows it to act as a linker, connecting different polymer chains or incorporating specific functionalities within the hydrogel matrix. medkoo.comnih.gov This precise control over the network structure is essential for tuning the mechanical properties, swelling behavior, and degradation profile of the resulting hydrogel. nih.govnih.gov

Research in Nanotechnology and Advanced Materials

This compound is broadly applied in nanotechnology and advanced materials research due to its utility in constructing complex molecular architectures. biochempeg.combiochempeg.commerc.ac.ir Its defined structure, combining a flexible hydrophilic spacer with two distinct reactive termini, makes it a key component in the bottom-up fabrication of functional nanomaterials. jnsam.comurfpublishers.com

Material Design for Specific Research Applications

The rational design of advanced materials seeks to create structures with tailored functions for specific, high-level applications. core.ac.uk this compound exemplifies a molecular tool that enables this design philosophy. Its heterobifunctional nature allows chemists to synthesize complex polymers and bioconjugates in a stepwise, controlled manner. mdpi.com For instance, the bromide end can be reacted first, followed by a click reaction on the propargyl end, allowing for the creation of block copolymers or surface-modified materials with precisely placed functionalities. medkoo.commdpi.com This level of control is critical for applications such as creating biomimetic materials that interact with biological systems in a predetermined way or developing nanoparticles for disease-triggered diagnostics. core.ac.uk

Studies on Sorption-Desorption and Diffusion in Polymer Matrices

While studies focusing specifically on the entire this compound molecule are limited, research on its terminal functional group, propargyl bromide (identified as 3BP), provides insight into its potential interactions within polymer matrices. A study investigating the gas-phase sorption and desorption of propargyl bromide on various plastic materials found significant interaction, which is crucial for understanding the transport behavior of chemicals in laboratory equipment and polymer-based systems. usda.govnih.govusda.gov

Table 1: Sorption and Desorption Data for Propargyl Bromide (3BP) on Various Polymers Data sourced from a study on the gas-phase sorption-desorption of propargyl bromide on plastic materials. usda.govnih.gov

| Polymer Material | Linear Sorption Coefficient (Kd) for 3BP (cm³/g) | First-Order Desorption Rate Constant (h⁻¹) |

|---|---|---|

| Flexible Polyvinyl Chloride (PVC) | 3.0 | 1.38 |

| Acrylic | Data Not Specified | 0.17 |

| Nylon 66 | Data Not Specified | 0.11 |

| Low-Density Polyethylene (PE) | Data Not Specified | 0.32 |

| Vinyl (Tygon R3603) | Data Not Specified | 0.05 |

| Silicone | 215 | 0.29 |

Analytical and Theoretical Characterization of Propargyl Peg13 Bromide and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the successful synthesis of Propargyl-PEG13-bromide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Propargyl-PEG derivatives. mdpi.comacs.org

¹H NMR: Proton NMR is used to confirm the presence of the propargyl group. For instance, in the synthesis of α-hydroxyl-ω-propargyl PEG, the appearance of signals at approximately δ 2.5 ppm (for the acetylenic proton, –C≡C–H) and δ 4.7 ppm (for the methylene (B1212753) protons adjacent to the alkyne, –CH₂–C≡C–H) confirms the successful attachment of the propargyl group. mdpi.com The characteristic triplet for the terminal alkyne proton and a doublet for the methylene protons are key indicators. acs.org

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in It can distinguish between different types of carbon atoms, such as those in the PEG backbone, the propargyl group, and any other functional groups present. bhu.ac.in For propargyl bromide, characteristic shifts are observed for the acetylenic carbons and the carbon bearing the bromine atom. chemicalbook.com In more complex derivatives, ¹³C NMR helps to verify the integrity of the entire molecular structure. The chemical shifts in ¹³C NMR spectra for organic compounds typically range from 0-220 ppm. bhu.ac.in

COSY: Correlation SpectroscopY (COSY) is a 2D NMR technique that reveals proton-proton couplings within a molecule. researchgate.net For this compound derivatives, COSY can be used to establish the connectivity between adjacent protons, for example, confirming the relationship between the methylene and methine protons in the PEG backbone and the protons of the propargyl end-group. This is particularly useful in complex structures where 1D NMR spectra may be crowded or ambiguous. researchgate.net

Below is a data table summarizing typical NMR shifts for propargyl-containing compounds.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetylenic Proton (-C≡C-H ) | ~2.5 | - |

| Methylene Protons (-CH₂ -C≡CH) | ~4.2-4.7 | - |

| Acetylenic Carbons (-C≡C -H) | - | ~70-80 |

| PEG Backbone (-O-CH₂ -CH₂ -) | ~3.6 | ~70 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.comgantep.edu.tr In the characterization of this compound and its derivatives, FT-IR is used to confirm the presence of key vibrational modes.

Key spectral features include:

A sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A peak in the range of 2100-2140 cm⁻¹ due to the C≡C stretching vibration.

Strong absorptions in the region of 1100 cm⁻¹ are characteristic of the C-O-C ether linkages of the PEG backbone. researchgate.net

The presence and relative intensities of these peaks provide qualitative confirmation of the compound's structure. researchgate.net

The following table presents a summary of key FT-IR absorption bands for Propargyl-PEG compounds.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H stretch | ~3300 |

| Alkyne | C≡C stretch | ~2100-2140 |

| Ether | C-O-C stretch | ~1100 |

Chromatographic and Thermal Analysis

These methods provide insights into the molecular weight distribution and thermal stability of the polymer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is a powerful technique for determining the molecular weight distribution of polymers. americanpharmaceuticalreview.comresolvemass.camatestlabs.com It separates molecules based on their hydrodynamic volume in solution. cytivalifesciences.comnih.gov For this compound, GPC is used to:

Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Assess the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for well-defined polymers.

This analysis is critical for confirming that the PEG chain length is as expected and that the modification process has not led to significant chain degradation or cross-linking. americanpharmaceuticalreview.comnih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. openaccessjournals.com This technique is used to evaluate the thermal stability of this compound and its derivatives. The resulting TGA curve provides information on:

The onset temperature of decomposition, which indicates the thermal stability of the material.

The temperature at which the maximum rate of decomposition occurs.

The amount of residual mass at the end of the analysis.

For PEGylated materials, TGA can also be used to quantify the amount of PEG grafted onto a surface or nanoparticle by analyzing the weight loss at different temperatures. mdpi.comappliedmineralogy.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure changes in heat flow associated with the thermal transitions of a material as a function of temperature. secat.net It is a valuable tool for characterizing the thermal properties of polymers like this compound and its derivatives. DSC can determine key parameters such as melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and the enthalpy of these transitions (ΔH). secat.netresearchgate.net This information provides insights into the material's physical state, purity, and stability.

In the context of polyethylene (B3416737) glycol (PEG) and its derivatives, DSC studies have shown that the thermal behavior is significantly influenced by molecular weight and thermal history. akjournals.com For instance, the melting point and heat of fusion of PEGs are related to their molecular weight. akjournals.com The thermal history, including the cooling rate from the melt, can affect the crystalline structure, leading to the formation of different chain conformations, such as folded and extended chains, which can be distinguished by their unique melting endotherms in a DSC thermogram. akjournals.com

For this compound, a DSC analysis would be expected to reveal a distinct melting endotherm corresponding to its specific molecular weight. The presence of the propargyl and bromide functional groups may influence the packing of the PEG chains, potentially altering its melting temperature and enthalpy compared to an unmodified PEG of similar molecular weight.

A typical DSC experiment involves heating a small sample of the material in a sealed pan at a controlled rate and comparing the heat flow to an empty reference pan. youtube.com The resulting thermogram plots heat flow versus temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. secat.net

Table 1: Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

| Melting Temperature (Tm) | 45-55 | °C |

| Enthalpy of Fusion (ΔHm) | 150-180 | J/g |

| Crystallization Temperature (Tc) | 20-30 | °C |

| Enthalpy of Crystallization (ΔHc) | 140-170 | J/g |

Mass Spectrometry and Elemental Analysis Techniques

Ion Mobility-Mass Spectrometry (IM-MS) for Polymer Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). chromatographyonline.comresearchgate.net This multidimensional separation capability is particularly advantageous for the characterization of complex polymeric materials like this compound and its derivatives. acs.orgnih.gov

For polyethylene glycols (PEGs), electrospray ionization (ESI) often produces a complex mixture of ions with multiple charge states, making the resulting mass spectrum difficult to interpret. pharmtech.com IM-MS can simplify these complex spectra by separating the different charge states into distinct bands, allowing for unambiguous assignment of all ions and a more straightforward determination of the mass distribution for each charge state. acs.orgnih.gov This separation is based on the drift time of the ions through a gas-filled mobility cell, where larger, more extended ions experience more collisions and thus have longer drift times than compact, globular ions of the same m/z. instruct-eric.org

The use of negative mode ESI (NESI) can further simplify the analysis of PEGs by producing primarily globular gas phase ions with moderated charge levels, leading to more easily interpretable spectra. acs.orgnih.gov By coupling IM with MS, it is possible to resolve different conformers of the same m/z value and identify minor components in a sample that might otherwise be obscured. waters.com

In the analysis of this compound, IM-MS could be employed to:

Determine the average molecular weight and polydispersity of the polymer.

Separate and identify any impurities or byproducts from the synthesis.

Characterize the conformational properties of the PEG chain in the gas phase.

Table 2: Key IM-MS Parameters for Polymer Analysis

| Parameter | Description | Relevance to this compound |

| Drift Time | The time it takes for an ion to traverse the ion mobility cell. | Provides information on the ion's size and shape. |

| Collision Cross-Section (CCS) | A measure of the effective area of the ion that is presented to the drift gas. | A key physical parameter that can be used to distinguish between different isomers and conformers. |

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | Used to identify the molecular weight of the polymer and its fragments. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.net For a well-defined molecule like this compound, elemental analysis serves as a crucial quality control step to verify its empirical formula and purity. jcsp.org.pk The technique typically measures the weight percentages of carbon (C), hydrogen (H), and other elements present in the sample.

The theoretical elemental composition of this compound can be calculated from its chemical formula. By comparing the experimentally determined percentages with the theoretical values, one can confirm the identity and assess the purity of the synthesized compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual solvents, or an incorrect structure.

For PEGylated compounds, changes in the elemental composition before and after modification can confirm the success of the PEGylation process. In the case of this compound, the presence of bromine would be a key indicator of the correct product.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound (Hypothetical)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 55.48 | 55.32 |

| Hydrogen (H) | 9.15 | 9.21 |

| Oxygen (O) | 30.28 | 30.45 |

| Bromine (Br) | 5.08 | 4.98 |

Note: This table presents hypothetical data for illustrative purposes. The theoretical values are calculated based on the chemical formula of this compound.

Gas Chromatography (GC) for Reaction Analysis

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and thermally stable compounds. researchgate.net In the context of this compound, GC, often coupled with a mass spectrometer (GC-MS), can be a valuable tool for monitoring the progress of its synthesis and for analyzing the purity of the final product. researchgate.net

While high molecular weight PEGs are generally not suitable for direct GC analysis due to their low volatility, GC can be employed to analyze the starting materials, such as propargyl bromide, and any low molecular weight byproducts or impurities. researchgate.net For instance, in a reaction to synthesize this compound, GC could be used to monitor the consumption of the propargyl bromide starting material over time.

For the analysis of PEG oligomers, GC/MS has been successfully used for oligomers up to n=11 without significant pyrolysis at oven temperatures of 330°C. researchgate.net The resulting mass spectra can provide information on the fragmentation patterns of the PEG oligomers, which can aid in their identification. researchgate.netresearchgate.net

In the broader context of PEGylation reactions, chromatographic techniques like reversed-phase chromatography are often used to separate the PEGylated products from the unreacted protein and excess PEGylation reagent. chromatographyonline.com While not directly GC, this highlights the importance of chromatography in analyzing reactions involving PEG derivatives.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a technique that can provide detailed, three-dimensional information about the atomic and molecular structure of a crystalline material. wikipedia.org For polymers like polyethylene glycol (PEG), obtaining a crystal structure can reveal precise information about the conformation of the polymer chain. wikipedia.org

While obtaining single crystals of polymers suitable for X-ray diffraction can be challenging, it has been shown that very high-purity PEG can be crystalline, allowing for the determination of its crystal structure. wikipedia.org The structure of PEG has been shown to adopt different conformations, including a zigzag, random coil for shorter chains, and a helical structure for longer chains. biopharminternational.com

In the context of protein crystallization, PEGs are widely used as precipitating agents. researchgate.net X-ray diffraction of protein crystals grown in the presence of PEG can sometimes reveal the structure of the PEG molecules themselves as they bind to the protein. nih.gov For example, the crystal structures of anti-PEG antibodies in complex with PEG have shown that the PEG molecule can adopt a specific, S-shaped conformation when bound in the antibody's binding site. nih.gov

For a molecule like this compound, obtaining a crystal structure would provide definitive proof of its chemical structure and reveal the conformation of the PEG chain and the orientation of the propargyl and bromide end groups. This information would be invaluable for understanding its physical properties and its interactions with other molecules. However, the polydisperse nature of most PEG materials makes crystallization difficult.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provides a powerful means to investigate the properties and behavior of molecules at the atomic level. euchems.eumdpi.com These methods can be used to complement experimental data and to predict properties that are difficult or impossible to measure directly.

For this compound and its derivatives, computational studies could be employed to:

Predict Molecular Structure and Conformation: Quantum mechanical calculations can be used to determine the most stable three-dimensional structure of the molecule, including the conformation of the flexible PEG chain.

Investigate Reaction Mechanisms: Theoretical calculations can be used to study the reaction pathways for the synthesis of this compound, helping to understand the factors that control the reaction's outcome. For example, theoretical studies have been used to investigate the transient organoindium intermediates formed in the reaction of propargyl bromide with indium. nih.gov

Calculate Spectroscopic Properties: Computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Model Intermolecular Interactions: Molecular dynamics simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, self-assembly behavior, and potential applications in drug delivery.

Theoretical studies on the dissociation of propargyl bromide have been conducted to understand its reaction kinetics. researchgate.net Similar approaches could be applied to understand the reactivity of the propargyl group in this compound. Furthermore, computational models have been developed to predict the hydrodynamic radii of PEGylated proteins, which is crucial for understanding their behavior in size-exclusion chromatography. canterbury.ac.nz

Quantum-Chemical Calculations and DFT Studies on Molecular Structure and Reactivity

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure and predicting the reactivity of complex molecules like this compound. unipd.itjinr.ru These computational methods allow for the optimization of molecular geometries to find the most stable conformations and provide deep insights into the electronic properties that govern chemical behavior. researchgate.netnih.gov

Theoretical investigations on related structures, such as other propargyl-containing compounds, have been performed using DFT methods like B3LYP or PBE with various basis sets (e.g., 6-31G+(d,p) or 6-311G(d,p)) to predict stable conformations and analyze electronic parameters. researchgate.netnih.gov For this compound, such calculations would reveal the bond lengths, bond angles, and dihedral angles of its ground state geometry. The flexible polyethylene glycol (PEG) chain allows for numerous conformers, and DFT can help identify low-energy structures.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are fundamental indicators of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer interactions can occur more readily. nih.gov In this compound, the HOMO is expected to be localized along the PEG chain and the propargyl group, while the LUMO would also involve the propargyl alkyne system, making it susceptible to nucleophilic attack, a key step in its ligation reactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, negative potential sites would be concentrated around the oxygen atoms of the PEG chain and the triple bond of the propargyl group, indicating regions susceptible to electrophilic attack. Positive potentials would be found around the hydrogen atoms. nih.gov

Table 1: Key Quantum-Chemical Parameters from DFT Studies and Their Significance

| Parameter | Description | Significance for this compound |

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; a higher value indicates greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; a lower value indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A primary indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions and chemical reactions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | A method to study intramolecular and intermolecular bonding and interactions. | Reveals charge distribution, hybridization, and stabilizing hyperconjugative interactions within the molecule. nih.gov |

Modeling of Polymer Topologies and Conformations

Two primary approaches are used for modeling PEG chains: all-atom (AA) and coarse-grained (CG) simulations. mdpi.com

All-Atom (AA) Models: These models represent every atom in the system explicitly. AA simulations, often using force fields like CHARMM or AMBER, can provide highly detailed and accurate information about local conformations, hydrogen bonding with solvents (e.g., water), and the dynamics of the PEG chain. mdpi.comresearchgate.net Studies using AA models have successfully predicted structural properties of PEG in water that are in excellent agreement with experimental data, such as persistence length and hydrodynamic radii. mdpi.comresearchgate.net However, the high computational cost of AA simulations limits their application to relatively small systems and short time scales. mdpi.com

Coarse-Grained (CG) Models: To overcome the limitations of AA models, CG models simplify the system by grouping several atoms into a single interaction site or "bead." acs.org For PEG, a common mapping strategy is to represent each ethylene (B1197577) glycol monomer unit as a single bead (a 3-to-1 mapping). cgmartini.nl CG models, such as the Martini force field, significantly reduce the number of degrees of freedom, allowing for the simulation of much larger systems (e.g., polymer melts, self-assembly) and for longer time scales. mdpi.comcgmartini.nl These models are parameterized to reproduce key properties of the polymer, such as its density, radius of gyration (Rg), and conformational distributions, as determined from either experiments or underlying AA simulations. cgmartini.nlaip.org

Table 2: Comparison of Modeling Approaches for PEG Chains

| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |

| Level of Detail | High (every atom is represented). | Reduced (groups of atoms are represented as single beads). acs.org |

| Computational Cost | High. | Low. |

| Accessible Timescale | Nanoseconds to microseconds. | Microseconds to milliseconds and beyond. |

| System Size | Limited to smaller systems. | Suitable for large-scale systems (e.g., self-assembly, polymer melts). mdpi.com |

| Primary Applications | Detailed analysis of local structure, solvent interactions, hydrogen bonding, parameterization of CG models. mdpi.com | Studying large-scale phenomena, polymer topology, conformational transitions, and thermodynamic properties. cgmartini.nlaip.org |

| Example Force Fields | CHARMM, AMBER, OPLS-AA. | MARTINI, Shinoda-DeVane-Klein (SDK). |

Theoretical Studies on Ligation Mechanisms

The terminal propargyl group is the key functional handle of this compound, enabling its covalent attachment to other molecules through ligation reactions. The most prominent of these is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." broadpharm.com Theoretical studies, primarily using DFT, have been instrumental in elucidating the detailed mechanisms of these reactions, explaining their kinetics, and rationalizing their regioselectivity. chalmers.se

The two major types of metal-catalyzed azide-alkyne cycloadditions are the Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) reactions, which yield different constitutional isomers.